molecular formula C10H11N B8715434 4-Methyl-1,2-dihydroquinoline CAS No. 22514-60-9

4-Methyl-1,2-dihydroquinoline

Cat. No. B8715434
Key on ui cas rn: 22514-60-9
M. Wt: 145.20 g/mol
InChI Key: RDDXLTPBALMBBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07858794B2

Procedure details

A solution of lepidine (10.0 g) in THF was cooled down to −78° C., after which a solution of BH3.THF in THF (1 M, 70 ml) was added. After 2 h, a solution of sodium bis(2-methoxy-ethoxy)aluminum dihydride in toluene (3.5 M, 40 ml) was added and the reaction mixture was stirred for an additional 2 h. Water was added and the mixture diluted with ethyl acetate. The organic layer was separated, dried (MgSO4) and partially concentrated in vacuo causing crystallization of the title compound. The crystals were collected by filtration to yield 3.5 g after drying in vacuo. The remaining mother liquor was concentrated in vacuo and the residue was purified by chromatography on silicagel using heptane/ethyl acetate=0/1=>1/0 ( (v/v) as the eluent to give an additional 4.4 g of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4]([CH3:5])=[CH:3][CH:2]=1.B.C1COCC1.[H-].[H-].COCCO[Al+]OCCOC.[Na+].O>C1COCC1.C1(C)C=CC=CC=1.C(OCC)(=O)C>[CH3:5][C:4]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[NH:1][CH2:2][CH:3]=1 |f:1.2,3.4.5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1=CC=C(C)C2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].COCCO[Al+]OCCOC.[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for an additional 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
partially concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
crystallization of the title compound
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
to yield 3.5 g
CUSTOM
Type
CUSTOM
Details
after drying in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
The remaining mother liquor was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silicagel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CCNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: CALCULATEDPERCENTYIELD 43.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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